

What is the chemical structure of Isomurrayafoline B?

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Compound of Interest

Compound Name: *Isomurrayafoline B*

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Isomurrayafoline B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomurrayafoline B is a monomeric carbazole alkaloid isolated from the plant *Murraya euchrestifolia*. This technical guide provides a detailed overview of its chemical structure, though comprehensive experimental data and biological activity studies remain limited in publicly accessible literature. The information presented herein is based on the initial report of its isolation and structure elucidation.

Chemical Structure

Isomurrayafoline B is a carbazole alkaloid with the molecular formula $C_{19}H_{21}NO_2$.^[1] The definitive structure was elucidated by Ito and colleagues in 1987 and reported in a communication detailing three new carbazole alkaloids from *Murraya euchrestifolia*.^[2] The core of the molecule is a carbazole ring system, which consists of two benzene rings fused to a central nitrogen-containing pyrrole ring.

Based on its molecular formula and the general structures of related carbazole alkaloids from *Murraya* species, **Isomurrayafoline B** possesses a C_{19} framework. This suggests the presence of additional carbon substituents on the carbazole nucleus, likely including methyl

and other alkyl or oxygen-containing functional groups. The precise connectivity and stereochemistry were determined through spectroscopic analysis as detailed in the original publication.[2]

Physicochemical and Spectroscopic Data

Detailed quantitative data for **Isomurrayafoline B** is not widely available. However, the structure elucidation would have relied on a combination of standard spectroscopic techniques. A summary of the expected data types is presented in Table 1.

Table 1: Anticipated Spectroscopic Data for **Isomurrayafoline B**

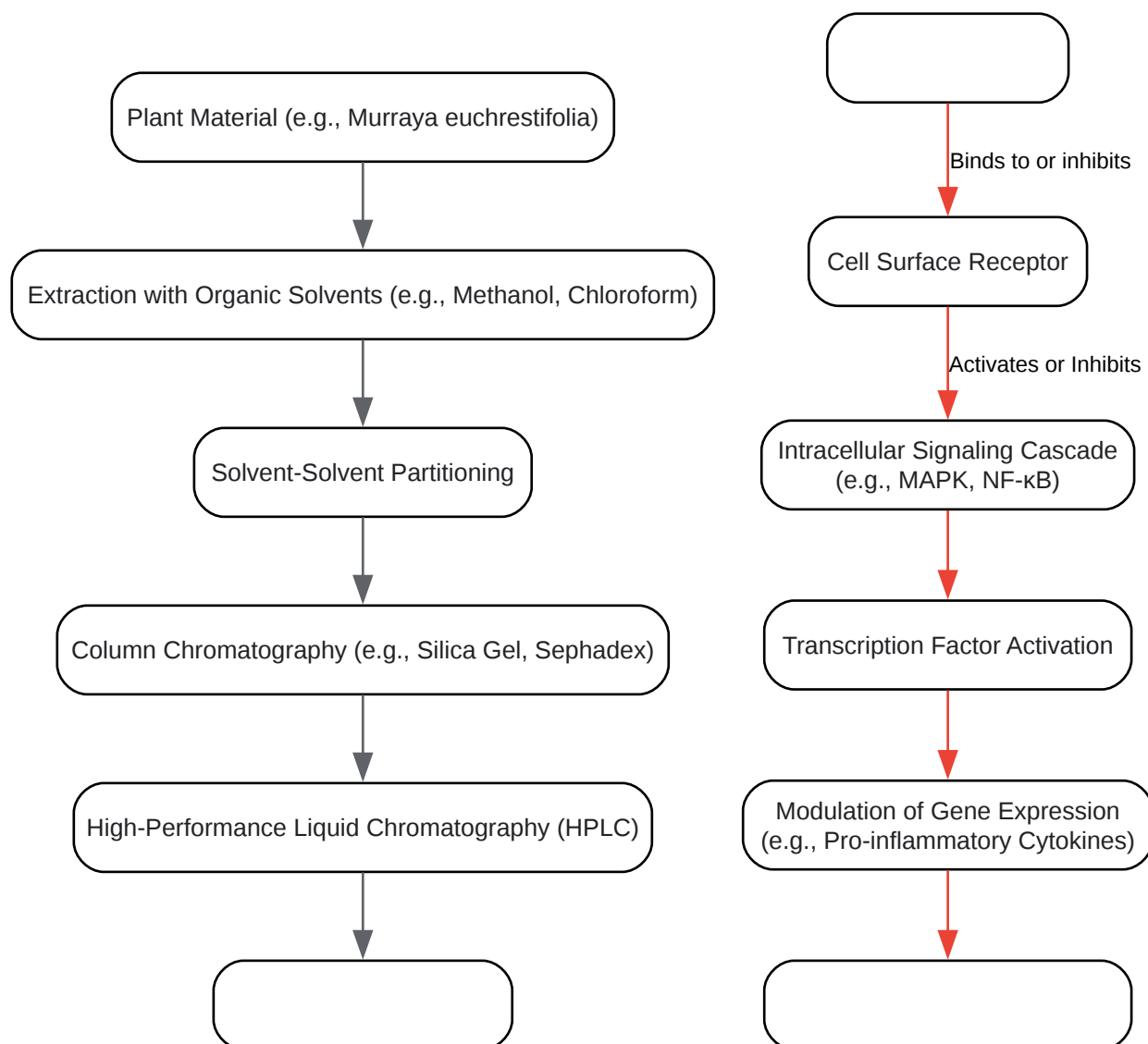
Analytical Technique	Type of Information Obtained
Mass Spectrometry (MS)	Determination of molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the structure.
¹ H Nuclear Magnetic Resonance (NMR)	Provides information on the number and chemical environment of protons, including aromatic, aliphatic, and hydroxyl protons. Coupling patterns reveal proton-proton connectivity.
¹³ C Nuclear Magnetic Resonance (NMR)	Indicates the number of unique carbon atoms and their chemical environments (e.g., aromatic, carbonyl, aliphatic).
2D NMR (e.g., COSY, HMQC, HMBC)	Establishes correlations between protons and carbons, allowing for the definitive assignment of the molecular skeleton and substituent positions.
Infrared (IR) Spectroscopy	Identifies the presence of key functional groups such as N-H, O-H, C=O, and aromatic C-H bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy	Provides information about the electronic conjugation within the carbazole ring system.

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and structure elucidation of novel natural products like **Isomurrayafoline B**. The specific details for **Isomurrayafoline B** would be found in the primary literature.[2]

Isolation of Isomurrayafoline B

A general workflow for the isolation of carbazole alkaloids from a plant source is outlined below.



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